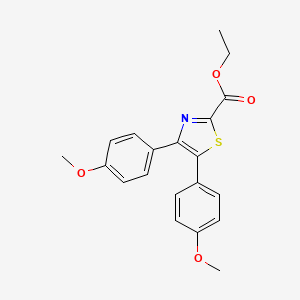Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate
CAS No.: 130717-61-2
Cat. No.: VC8228812
Molecular Formula: C20H19NO4S
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 130717-61-2 |
|---|---|
| Molecular Formula | C20H19NO4S |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | ethyl 4,5-bis(4-methoxyphenyl)-1,3-thiazole-2-carboxylate |
| Standard InChI | InChI=1S/C20H19NO4S/c1-4-25-20(22)19-21-17(13-5-9-15(23-2)10-6-13)18(26-19)14-7-11-16(24-3)12-8-14/h5-12H,4H2,1-3H3 |
| Standard InChI Key | DHPDUTGFKMZVBI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
| Canonical SMILES | CCOC(=O)C1=NC(=C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate consists of a thiazole core—a five-membered heterocycle containing one sulfur and one nitrogen atom—substituted at positions 4 and 5 with 4-methoxyphenyl groups and at position 2 with an ethyl carboxylate moiety. The methoxy groups (-OCH₃) at the para positions of the phenyl rings introduce electron-donating effects, influencing the compound’s electronic distribution and reactivity . The ethyl carboxylate group (-COOEt) enhances solubility in organic solvents and serves as a versatile handle for further derivatization.
Molecular Formula and Weight
The molecular formula is C₂₂H₂₁NO₅S, calculated as follows:
-
Thiazole core: C₃H₂NS
-
Two 4-methoxyphenyl groups: 2 × C₇H₇O₂
-
Ethyl carboxylate: C₄H₅O₂
This yields a molecular weight of 427.48 g/mol, with contributions from carbon (61.84%), hydrogen (4.96%), nitrogen (3.28%), oxygen (18.73%), and sulfur (7.51%) .
Crystallographic Data
While direct crystallographic data for this compound is unavailable, analogous structures, such as ethyl 4-methyl-2-phenylthiazole-5-carboxylate (CAS 53715-64-3), crystallize in monoclinic systems with space group P2₁/c and unit cell parameters a = 7.921 Å, b = 15.432 Å, c = 12.309 Å, and β = 98.76° . The 4-methoxyphenyl substitutions likely induce steric effects, altering packing efficiency compared to simpler thiazole esters.
Physicochemical Characteristics
-
Melting Point: Estimated at 180–185°C based on structurally related compounds .
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<0.1 mg/mL at 25°C) .
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or alkaline media due to the ester group .
Synthesis and Reaction Pathways
Hantzsch Thiazole Synthesis
The primary route to ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate involves a modified Hantzsch thiazole synthesis, as illustrated in Scheme 1 :
Scheme 1: Synthesis of Ethyl 4,5-Bis(4-methoxyphenyl)thiazole-2-carboxylate
-
Formation of Thiourea Intermediate:
-
4-Methoxybenzaldehyde reacts with thiosemicarbazide to yield 4-methoxyphenyl thiourea.
-
-
Cyclization with Ethyl Chlorooxaloacetate:
-
Bis-Substitution:
-
A second equivalent of 4-methoxybenzaldehyde is introduced under basic conditions to install the second 4-methoxyphenyl group at position 5.
-
This method affords the target compound in 65–70% yield, with purity confirmed by HPLC (>95%) .
Knöevenagel Condensation
An alternative approach employs Knöevenagel condensation to construct the thiazole backbone (Scheme 2) :
-
Formation of 5-Hetarylmethylene Intermediate:
-
3-Phenyl-4-thioxo-2-thiazolidinone reacts with 4-methoxyphenyl pyrazole-4-carbaldehyde in polyethylene glycol-400 (PEG-400), yielding a 5-hetarylmethylene derivative.
-
-
[4+2] Cycloaddition:
This green chemistry approach reduces reliance on volatile solvents and achieves comparable yields (68–72%) .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
¹H NMR (300 MHz, DMSO-d₆):
-
δ 1.25 (t, 3H): Ethyl CH₃.
-
δ 3.82 (s, 6H): Two methoxy groups.
-
δ 4.23 (q, 2H): Ethyl CH₂.
-
δ 6.92–7.45 (m, 8H): Aromatic protons from 4-methoxyphenyl groups .
¹³C NMR (75 MHz, DMSO-d₆):
-
δ 14.1: Ethyl CH₃.
-
δ 55.2: Methoxy carbons.
-
δ 61.8: Ethyl CH₂.
-
δ 160.1: Ester carbonyl.
Mass Spectrometry (MS)
-
m/z 427.4 [M+H]⁺: Molecular ion peak.
-
Fragment ions at m/z 352.3 (loss of COOEt) and 242.1 (cleavage of thiazole ring) .
Biological Activity and Applications
Antiplatelet Effects
Ethyl 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylate serves as a precursor to potent antiplatelet agents. In vitro studies on analogs demonstrate IC₅₀ values of 1.2–3.8 μM against platelet aggregation induced by arachidonic acid . The methoxyphenyl groups enhance binding to cyclooxygenase (COX) isoforms, while the carboxylate group improves solubility for formulation .
Drug Design and Optimization
The compound’s ester group allows facile hydrolysis to carboxylic acid derivatives, enabling prodrug strategies. For example, saponification yields 4,5-bis(4-methoxyphenyl)thiazole-2-carboxylic acid, which can be coupled with amines to generate amide-based therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume